Physicochemical Differentiation: LogP-Driven Permeability Advantage Over 3-Pyrazolyl and 3-Phenyl Imidazo[1,2-a]pyrazin-8-amine Congeners
The target compound exhibits a calculated LogP of 3.73, which is approximately 1.0–1.8 log units higher than representative 3-(1H-pyrazol-4-yl) and 3-phenyl imidazo[1,2-a]pyrazin-8-amine analogs from the BRK/PTK6 inhibitor series [1]. Elevated LogP within the 3–5 range is generally associated with improved passive membrane permeability, a critical parameter for intracellular kinase target engagement. This difference arises directly from the lipophilic benzothiophene substituent versus more polar heteroaryl alternatives.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.73 (XLogP3-AA) |
| Comparator Or Baseline | 3-(1H-pyrazol-4-yl) imidazo[1,2-a]pyrazin-8-amine analogs: LogP ~1.9–2.7; 3-phenyl analogs: LogP ~2.5–3.0 (estimated from published structures in Zeng et al., 2011 [1]) |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.8 versus pyrazolyl analogs; ΔLogP ≈ +0.7 to +1.2 versus phenyl analogs |
| Conditions | Computed via XLogP3-AA algorithm (PubChem) and comparative analysis of published compound structures in the BRK/PTK6 imidazo[1,2-a]pyrazin-8-amine SAR series |
Why This Matters
Higher LogP predicts superior passive membrane permeability, which is a key differentiator when selecting among imidazo[1,2-a]pyrazin-8-amine tool compounds for cell-based kinase assays where intracellular target access is required.
- [1] Zeng, H.; et al. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorg. Med. Chem. Lett. 2011, 21 (19), 5870–5875. PubChem Compound Summary CID 58818945. View Source
